butyl(trimethyl)azanium;bromide
Overview
Description
butyl(trimethyl)azanium;bromide is a quaternary ammonium compound. It is commonly used in various chemical and industrial applications due to its surfactant properties. This compound is known for its ability to act as a phase transfer catalyst, facilitating reactions between substances in different phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: butyl(trimethyl)azanium;bromide can be synthesized through the reaction of 1-butanamine with trimethylamine in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: butyl(trimethyl)azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while reactions with cyanide ions can produce nitriles.
Scientific Research Applications
butyl(trimethyl)azanium;bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst to enhance the rate of reactions between immiscible phases.
Biology: It can be used in the preparation of biological samples for analysis.
Industry: It is used in the production of detergents, disinfectants, and other cleaning agents.
Mechanism of Action
The mechanism of action of butyl(trimethyl)azanium;bromide involves its ability to act as a surfactant, reducing the surface tension between different phases. This property allows it to facilitate the transfer of reactants between phases, thereby enhancing the rate of chemical reactions. The compound interacts with molecular targets such as cell membranes, altering their permeability and facilitating the transport of substances across the membrane.
Comparison with Similar Compounds
1-Butanaminium, N,N,N-trimethyl-, chloride (11): Similar in structure but contains a chloride ion instead of a bromide ion.
4-Bromo-N,N,N-trimethylbutan-1-aminium bromide: Contains an additional bromine atom on the butyl chain.
N,N,N-Trimethylbutylammonium chloride: Another quaternary ammonium compound with similar properties.
Uniqueness: butyl(trimethyl)azanium;bromide is unique due to its specific bromide ion, which can influence its reactivity and interactions in chemical reactions. The presence of the bromide ion can enhance its effectiveness as a phase transfer catalyst compared to its chloride counterpart.
Properties
IUPAC Name |
butyl(trimethyl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.BrH/c1-5-6-7-8(2,3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGIZRRNXQJOTI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7685-30-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883879 | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-51-3 | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Butanaminium, N,N,N-trimethyl-, bromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyltrimethylammonium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BTAB, like many cationic surfactants, forms micelles in aqueous solutions. The structure of these micelles is influenced by the shape of the BTAB molecule. Research suggests that while straight-chain alkyl detergents like n-tetradecyltrimethylammonium bromide can form spherical micelles, cyclic detergents like BTAB might require the presence of impurities to achieve a spherical structure due to the configuration of their hydrocarbon chains. []
A: Yes, the presence of salts significantly impacts the behavior of BTAB in solution. Studies have shown that the critical micelle concentration (CMC) of BTAB decreases with increasing salt concentration. This phenomenon is attributed to the screening effect of the added ions, which reduces electrostatic repulsion between the charged head groups of BTAB molecules, promoting micelle formation at lower concentrations. [, ]
A: BTAB exhibits interesting interactions with certain polymers in solution. For instance, studies have investigated the binding of a pyrene-labeled BTAB derivative (4-(1-pyrenyl)-butyltrimethylammonium bromide) to neutral polymers like poly(vinylbenzo-18-crown-6) (P18C6) and poly(vinylbenzoglyme) (PVBG). The binding was found to be influenced by the presence and type of salts in the solution, suggesting that BTAB interacts with these polymers through a combination of hydrophobic and electrostatic forces. []
A: Yes, BTAB derivatives can be used to create Langmuir-Blodgett (LB) films, which are highly ordered molecular assemblies. For example, researchers successfully prepared LB films using a BTAB derivative containing a decyloxyphenylazonaphthoxy group. Spectroscopic analysis revealed that the alkyl tail of the molecule in the LB film is oriented nearly perpendicular to the substrate surface, indicating a high degree of molecular organization within the film. []
A: Nuclear magnetic resonance (NMR) studies using deuterium-labeled water provide insights into the effect of BTAB on the structure of surrounding water molecules. While the smaller butyltrimethylammonium ion shows minimal impact on water structure, BTAB itself increases water organization within its hydration shell compared to bulk water. This suggests that the longer alkyl chain in BTAB contributes to enhanced structuring of water molecules in its vicinity. []
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